Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
CAS No.: 438229-64-2
Cat. No.: VC2339512
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438229-64-2 |
|---|---|
| Molecular Formula | C11H10N2O2S |
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-2-4-13-5-3-7/h2-6H,12H2,1H3 |
| Standard InChI Key | VKXUCDRKQIJIRQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC=C1C2=CC=NC=C2)N |
| Canonical SMILES | COC(=O)C1=C(SC=C1C2=CC=NC=C2)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate features a thiophene ring as its central structural element. The molecular architecture includes:
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A thiophene core (five-membered heterocyclic ring containing one sulfur atom)
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An amino group (-NH₂) at position 2 of the thiophene ring
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A pyridine ring connected at position 4 of the thiophene ring
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A methyl carboxylate group (-COOCH₃) at position 3 of the thiophene ring
The compound's chemical identity can be precisely represented by its molecular formula C₁₁H₁₀N₂O₂S and its InChI code: 1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-2-4-13-5-3-7/h2-6H,12H2,1H3 . Its unique InChIKey is VKXUCDRKQIJIRQ-UHFFFAOYSA-N .
The molecular structure exhibits potential planarity or near-planarity due to the aromatic nature of both the thiophene and pyridine rings, with the possibility of extended electronic conjugation throughout the molecule. This structural arrangement contributes to its chemical reactivity and potential applications in various chemical contexts.
Chemical Properties
The chemical properties of Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate can be inferred from its functional groups and structural features:
Reactivity of the Amino Group
The primary amino group at position 2 of the thiophene ring serves as:
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A nucleophilic center capable of participating in condensation reactions, alkylations, and acylations
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A hydrogen bond donor through its two hydrogen atoms
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A potential site for diazonium formation under appropriate conditions
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A functional group that may participate in tautomeric equilibria affecting the electronic distribution in the thiophene ring
Reactivity of the Methyl Carboxylate Group
The methyl carboxylate functionality at position 3 exhibits:
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Susceptibility to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid
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Potential for transesterification reactions with other alcohols
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Capability to undergo reduction to form alcohols or amides
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Electronic effects that influence the reactivity of adjacent positions on the thiophene ring
Reactivity of the Pyridine Moiety
The pyridine ring connected at position 4 contributes:
Reactivity of the Thiophene Core
The thiophene ring as the central structural element provides:
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Aromatic character with distinctive reactivity patterns different from benzene
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Potential sites for electrophilic aromatic substitution, particularly at position 5
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Capability to participate in various coupling reactions
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Stability toward oxidizing conditions compared to other heterocycles
Synthesis and Preparation
Gewald Reaction
The Gewald reaction represents a versatile approach for synthesizing 2-aminothiophenes and could be modified for the preparation of Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate. This methodology typically involves the condensation of a carbonyl compound with an activated nitrile and elemental sulfur in the presence of a base, followed by appropriate functionalization to introduce the pyridine moiety.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings could be employed to introduce the pyridine group to a suitably functionalized 2-aminothiophene-3-carboxylate precursor. This approach would require:
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Preparation of an appropriate 2-aminothiophene-3-carboxylate intermediate
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Functionalization to introduce a leaving group or coupling partner at position 4
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Cross-coupling with a 4-pyridyl coupling partner under suitable conditions
Direct Functionalization Approaches
Sequential functionalization of a thiophene core through directed metalation and subsequent reactions with strategic electrophiles might provide an alternative synthetic route. This approach would involve:
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Regioselective metalation of the thiophene ring
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Introduction of functional groups in a controlled sequence
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Optimization of reaction conditions to achieve the desired substitution pattern
Applications and Uses
Pharmaceutical Research
Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate possesses structural features that make it potentially valuable in pharmaceutical research:
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The 2-aminothiophene scaffold appears in various bioactive compounds and approved pharmaceuticals
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Multi-substituted thiophenes often demonstrate diverse biological activities
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The presence of the pyridine ring, a common pharmacophore in many drug molecules, enhances potential biological interactions
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The methyl carboxylate group provides a site for further derivatization in medicinal chemistry optimization campaigns
Materials Science
Functionalized thiophenes similar to Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate have applications in materials science:
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As building blocks for conjugated systems with specific optical or electronic properties
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In the development of organic electronic materials including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
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For the creation of functional materials with sensor applications
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As precursors for polymeric materials with specialized characteristics
Synthetic Chemistry
In the context of synthetic organic chemistry, the compound may serve as:
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A versatile intermediate for the synthesis of more complex heterocyclic systems
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A substrate for studying novel reaction pathways and methodologies
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A model compound for investigating selective functionalization strategies
Research and Development
Current Research Status
The commercial availability of Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate from multiple suppliers indicates ongoing research interest in this compound. Its structural features align with current trends in heterocyclic chemistry research, particularly:
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Development of pharmaceutically relevant heterocycles
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Exploration of novel synthetic methodologies
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Investigation of structure-property relationships in functional materials
Future Research Directions
Potential future research involving Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate might encompass:
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Comprehensive characterization of its physical and spectroscopic properties
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Development of more efficient and scalable synthetic routes
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Exploration of its biological activity profiles against various therapeutic targets
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Investigation of its coordination chemistry with various metals
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Evaluation of its potential in materials science applications, particularly in electronic and optical materials
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